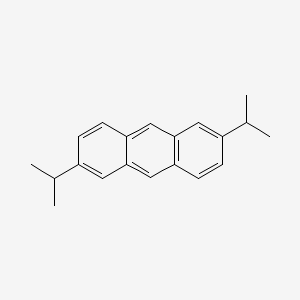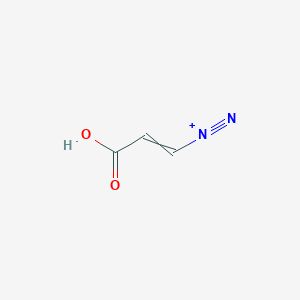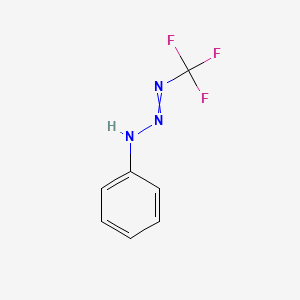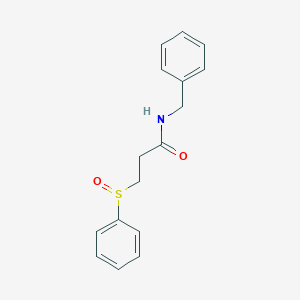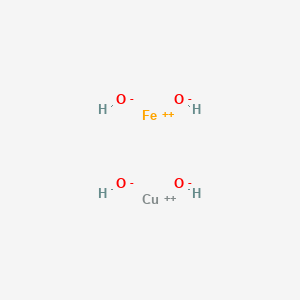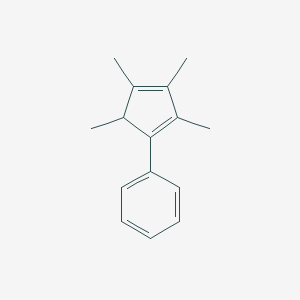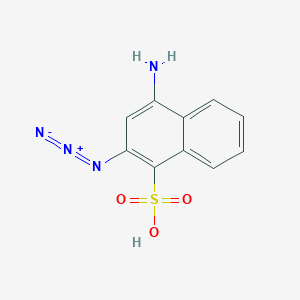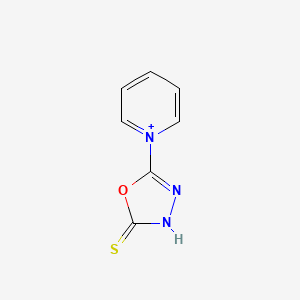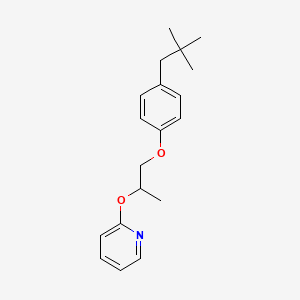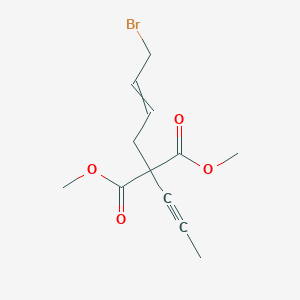
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity It features a brominated butenyl group and a propynyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 4-bromo-1-butene and propargyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonate, allowing it to act as a nucleophile. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with halogens or hydrogen halides.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures, especially under the influence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Halogens and Hydrogen Halides: For addition reactions.
Transition Metal Catalysts: Such as palladium or gold complexes for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .
科学的研究の応用
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds with therapeutic applications.
作用機序
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenyl group are key reactive sites. The compound can form intermediates that participate in various organic transformations, leading to the formation of new chemical bonds and structures .
類似化合物との比較
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but lacks the bromobut-2-en-1-yl group.
4-Bromo-1-butene: Contains the bromobut-2-en-1-yl group but lacks the propanedioate backbone.
4-Bromo-1-butyne: Similar in having a brominated butyne group but differs in the overall structure.
Uniqueness
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the combination of its brominated butenyl and propynyl groups attached to a propanedioate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
特性
CAS番号 |
116663-53-7 |
|---|---|
分子式 |
C12H15BrO4 |
分子量 |
303.15 g/mol |
IUPAC名 |
dimethyl 2-(4-bromobut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H15BrO4/c1-4-7-12(10(14)16-2,11(15)17-3)8-5-6-9-13/h5-6H,8-9H2,1-3H3 |
InChIキー |
SMUMAEPIEINOCL-UHFFFAOYSA-N |
正規SMILES |
CC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


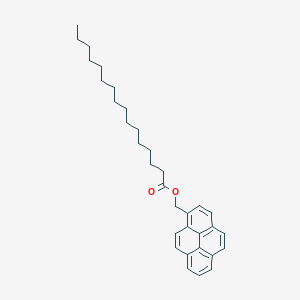
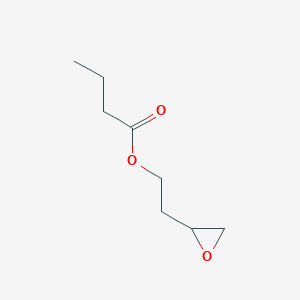
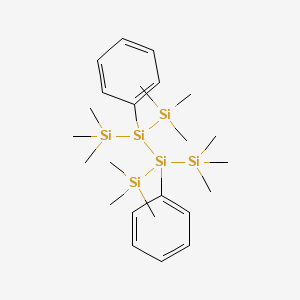
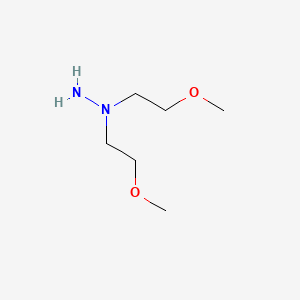
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
